molecular formula C23H25N3O2S2 B12134677 N-(3,5-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(3,5-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12134677
M. Wt: 439.6 g/mol
InChI Key: JMFSPCQFCMPWFQ-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a structurally complex molecule featuring a fused pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core, a prop-2-enyl substituent at the 3-position, and an N-(3,5-dimethylphenyl)acetamide group.

Properties

Molecular Formula

C23H25N3O2S2

Molecular Weight

439.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H25N3O2S2/c1-4-9-26-22(28)20-17-7-5-6-8-18(17)30-21(20)25-23(26)29-13-19(27)24-16-11-14(2)10-15(3)12-16/h4,10-12H,1,5-9,13H2,2-3H3,(H,24,27)

InChI Key

JMFSPCQFCMPWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Observations

Ethoxy () and phenoxy () groups balance lipophilicity and solubility, critical for oral bioavailability .

Ring System Variations: The pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core in the target compound provides a larger, more rigid scaffold compared to smaller cyclopenta () or dihydropyrimidin () systems. This rigidity may improve binding specificity to target proteins .

Synthetic Efficiency: Yields for analogs range from 53% () to 85% (), with lower yields often linked to steric hindrance from bulky substituents (e.g., phenoxy groups) . Sodium acetate-mediated coupling () and HATU/DIPEA-based methods () are common for thioacetamide formation .

Research Implications

  • Biological Activity : While direct biological data for the target compound is unavailable, analogs like 2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide () demonstrate kinase inhibition, suggesting the target compound may share similar mechanisms .
  • Optimization Potential: The prop-2-enyl group offers a handle for click chemistry or prodrug strategies, distinguishing it from static substituents in analogs .

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